2-Amino-6-bromo-4-fluorobenzoic acid
CAS No.: 1935227-19-2
Cat. No.: VC2975796
Molecular Formula: C7H5BrFNO2
Molecular Weight: 234.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935227-19-2 |
|---|---|
| Molecular Formula | C7H5BrFNO2 |
| Molecular Weight | 234.02 g/mol |
| IUPAC Name | 2-amino-6-bromo-4-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H5BrFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | SMRSKCPCQDQOAS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1N)C(=O)O)Br)F |
| Canonical SMILES | C1=C(C=C(C(=C1N)C(=O)O)Br)F |
Introduction
Chemical Identity and Structural Characteristics
2-Amino-6-bromo-4-fluorobenzoic acid is a halogenated aromatic compound with distinct structural features that contribute to its chemical behavior and applications. The compound possesses a benzoic acid backbone with three key functional groups strategically positioned on the aromatic ring.
Basic Identification Data
Table 1: Chemical Identity Information
| Parameter | Value |
|---|---|
| Chemical Name | 2-Amino-6-bromo-4-fluorobenzoic acid |
| CAS Registry Number | 1935227-19-2 |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| InChI | InChI=1S/C7H5BrFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12) |
| InChIKey | SMRSKCPCQDQOAS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1N)C(=O)O)Br)F |
The compound features an amino group (-NH₂) at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 4-position on the benzoic acid ring, creating a unique electronic distribution that influences its reactivity profile .
Structural Features
The molecular structure of 2-amino-6-bromo-4-fluorobenzoic acid exhibits several notable characteristics:
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The carboxylic acid group (-COOH) provides acidic properties and hydrogen bonding capabilities
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The amino group (-NH₂) acts as an electron-donating substituent, increasing electron density in the aromatic ring
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The bromine atom, being a large halogen, contributes steric bulk and polarizability to the molecule
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The fluorine atom introduces strong electronegativity and metabolic stability to the structure
This combination of electron-withdrawing halogens (Br, F) and the electron-donating amino group creates a complex electronic environment that affects the compound's chemical behavior, particularly in reactions involving the aromatic ring .
Physical and Chemical Properties
Understanding the physicochemical properties of 2-amino-6-bromo-4-fluorobenzoic acid is essential for its proper handling, storage, and application in research and synthesis.
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Typically off-white to pale yellow |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF); limited solubility in water |
| Melting Point | Expected range: 180-220°C (based on similar structures) |
| pH (saturated solution) | Acidic (due to carboxylic acid group) |
Chemical Reactivity
The reactivity of 2-amino-6-bromo-4-fluorobenzoic acid is primarily governed by its functional groups:
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Carboxylic Acid Group:
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Amino Group:
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Can undergo diazotization reactions
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Serves as a nucleophile in various transformations
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Forms amides and imines with appropriate reagents
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Halogen Substituents:
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Bromine at C-6 can participate in metal-catalyzed coupling reactions (Suzuki, Stille)
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Fluorine at C-4 enhances metabolic stability and modifies electronic properties
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Both halogens affect the electron distribution in the aromatic ring
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Analytical Characterization Methods
Proper characterization of 2-amino-6-bromo-4-fluorobenzoic acid is essential for confirming its identity, purity, and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key features in NMR spectra include:
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¹H NMR: Signals for the two aromatic protons, amino protons, and carboxylic acid proton
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¹³C NMR: Seven carbon signals with characteristic splitting patterns due to F-C coupling
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¹⁹F NMR: Single resonance signal for the fluorine atom
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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3500-3300 cm⁻¹: N-H stretching vibrations from the amino group
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3000-2500 cm⁻¹: O-H stretching from the carboxylic acid
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1700-1680 cm⁻¹: C=O stretching from the carboxylic acid
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1600-1400 cm⁻¹: Aromatic ring vibrations
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1000-750 cm⁻¹: C-F and C-Br stretching vibrations
Mass Spectrometry
Mass spectrometry would reveal a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio), with the molecular ion peak at m/z 234/236.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are effective for assessing the purity of 2-amino-6-bromo-4-fluorobenzoic acid. Typical conditions might include:
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HPLC: Reversed-phase C18 column with gradient elution using acetonitrile/water mixtures
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TLC: Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)
X-ray Crystallography
X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the spatial arrangement of functional groups. Similar halogenated benzoic acids have been characterized using this technique:
"The title compound, C₁₃H₁₀FNO₂, was obtained by the reaction of 2-bromo-4-fluorobenzoic acid with aniline. There are two independent molecules, A and B, in the asymmetric unit, with slight conformational differences..."
Comparison with Structurally Related Compounds
Comparing 2-amino-6-bromo-4-fluorobenzoic acid with structurally related compounds provides insight into how specific structural features influence properties and reactivity.
Comparative Analysis of Similar Compounds
Table 3: Comparison with Related Compounds
| Compound | Molecular Formula | Key Structural Differences | CAS Number |
|---|---|---|---|
| 2-Amino-6-bromo-4-fluorobenzoic acid | C₇H₅BrFNO₂ | Target compound | 1935227-19-2 |
| 2-Amino-6-bromo-3-fluorobenzoic acid | C₇H₅BrFNO₂ | Fluorine at C-3 instead of C-4 | 1153974-98-1 |
| 2-Amino-4-bromo-3-fluorobenzoic acid | C₇H₅BrFNO₂ | Bromine at C-4, fluorine at C-3 | 1416013-62-1 |
| 2-Amino-5-bromo-4-fluorobenzoic acid | C₇H₅BrFNO₂ | Bromine at C-5, fluorine at C-4 | 143945-65-7 |
| 2-Bromo-6-fluorobenzoic acid | C₇H₄BrFO₂ | Lacks amino group | 2252-37-1 |
| 2-Amino-4-bromo-6-fluorophenol | C₆H₅BrFNO | Phenol instead of carboxylic acid | 182499-89-4 |
Effect of Positional Isomerism
The position of substituents on the aromatic ring significantly affects the compound's properties:
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Electronic Effects:
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The relative positions of electron-donating (NH₂) and electron-withdrawing (Br, F) groups influence the electron distribution
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These electronic effects impact reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions
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Steric Effects:
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The spatial arrangement of substituents affects molecular conformation and potential for intermolecular interactions
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Steric factors can influence reaction rates and selectivity in various transformations
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Hydrogen Bonding Patterns:
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Different isomers may exhibit variations in hydrogen bonding capabilities, affecting crystalline structure and solubility
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As noted in research on similar compounds: "Both molecules feature an intramolecular N—H⋯O hydrogen bond. In the crystal, the molecules are linked by pairwise O—H⋯O hydrogen bonds to form A–B acid–acid dimers and weak C—H⋯F interactions further connect the dimers."
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Influence of Halogen Substitution Pattern
The specific pattern of halogen substitution influences several properties:
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Pharmacokinetic Properties:
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Fluorine incorporation often enhances metabolic stability
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The position of fluorine can affect lipophilicity and membrane permeability
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Reactivity in Coupling Reactions:
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The position of bromine relative to other functional groups impacts reactivity in metal-catalyzed coupling reactions
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Ortho substituents (relative to bromine) can either accelerate or hinder coupling processes due to electronic and steric effects
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